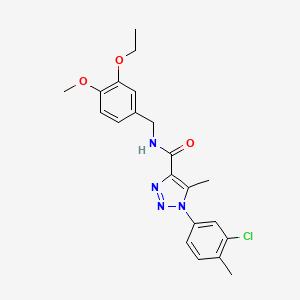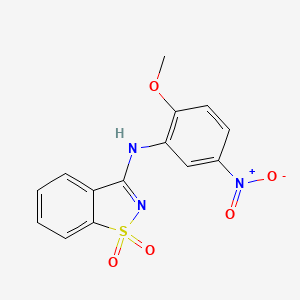![molecular formula C14H15NO3S B12495601 1-(8-methyl-5,5-dioxido-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazin-4-yl)ethanone](/img/structure/B12495601.png)
1-(8-methyl-5,5-dioxido-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazin-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-acétyl-12-méthyl-8??-thia-2-azatricyclo[7.4.0.0(2),?]tridéca-1(13),6,9,11-tétraène-8,8-dione est un composé organique complexe avec une structure tricyclique unique. Ce composé se distingue par ses applications potentielles dans divers domaines, notamment la chimie, la biologie et la médecine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 7-acétyl-12-méthyl-8??-thia-2-azatricyclo[7.4.0.0(2),?]tridéca-1(13),6,9,11-tétraène-8,8-dione implique généralement un processus en plusieurs étapes. Une approche courante est la synthèse en cascade monotope sans métal de transition, qui est écologiquement bénigne et efficace. Cette méthode implique des réactions de formation de liaison C–N et C–O en tandem, à partir de matériaux facilement disponibles tels que l'acide lévulinique .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas largement documentées, les principes de la chimie verte et des pratiques durables sont souvent appliqués. Cela inclut l'utilisation de matières premières renouvelables et la minimisation de l'utilisation de réactifs dangereux.
Analyse Des Réactions Chimiques
Types de réactions
7-acétyl-12-méthyl-8??-thia-2-azatricyclo[7.4.0.0(2),?]tridéca-1(13),6,9,11-tétraène-8,8-dione peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des agents oxydants comme le permanganate de potassium.
Réduction : Le composé peut être réduit en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Des réactions de substitution nucléophile peuvent se produire, où un nucléophile remplace un groupe partant dans la molécule.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Nucléophiles comme le méthylate de sodium dans le méthanol.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction pourrait produire des alcools.
Applications de la recherche scientifique
7-acétyl-12-méthyl-8??-thia-2-azatricyclo[7.4.0.0(2),?]tridéca-1(13),6,9,11-tétraène-8,8-dione a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour synthétiser des molécules plus complexes.
Biologie : Enquête sur son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses effets anti-inflammatoires et antimicrobiens.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de 7-acétyl-12-méthyl-8??-thia-2-azatricyclo[7.4.0.0(2),?]tridéca-1(13),6,9,11-tétraène-8,8-dione implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes peuvent varier en fonction de l'application et du contexte spécifiques.
Applications De Recherche Scientifique
7-acetyl-12-methyl-8??-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(13),6,9,11-tetraene-8,8-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-acetyl-12-methyl-8??-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(13),6,9,11-tetraene-8,8-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
- 12-acétyl-8-thia-1,10-diazatricyclo[7.4.0.0^{2,7}]tridéca-2(7),3,5,9,11-pentaèn-13-one
- 7-oxa-2-azatricyclo[7.4.0.0^{2,6}]tridéca-1(9),10,12-trièn-3-ones
Unicité
7-acétyl-12-méthyl-8??-thia-2-azatricyclo[7.4.0.0(2),?]tridéca-1(13),6,9,11-tétraène-8,8-dione est unique en raison de sa structure tricyclique spécifique et de la présence d'atomes de soufre et d'azote dans le système cyclique.
Propriétés
Formule moléculaire |
C14H15NO3S |
|---|---|
Poids moléculaire |
277.34 g/mol |
Nom IUPAC |
1-(8-methyl-5,5-dioxo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazin-4-yl)ethanone |
InChI |
InChI=1S/C14H15NO3S/c1-9-5-6-13-12(8-9)15-7-3-4-11(15)14(10(2)16)19(13,17)18/h5-6,8H,3-4,7H2,1-2H3 |
Clé InChI |
IWEBNACUDHWMEM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)S(=O)(=O)C(=C3N2CCC3)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,4-dichlorobenzyl)sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B12495520.png)

![N-butan-2-yl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12495524.png)
![N,N-diethyl-N'-[2-(trifluoromethyl)benzyl]ethane-1,2-diamine](/img/structure/B12495527.png)
![N-[(2-ethyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropanamine](/img/structure/B12495530.png)
![Methyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12495531.png)

![3-[1-(4-Bromophenyl)-1H-pyrrol-2-yl]-2-cyano-N-phenylprop-2-enamide](/img/structure/B12495544.png)
![N-(4-bromophenyl)-2-{2-[(4-fluoro-3-methylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}acetamide](/img/structure/B12495549.png)
![4-chloro-2-methoxy-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12495556.png)
![4-[(4-Methoxyphenyl)carbonyl]phenyl 4-methoxybenzoate](/img/structure/B12495565.png)
![4-amino-N-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B12495570.png)

![2-phenoxy-N-(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)acetamide](/img/structure/B12495595.png)
